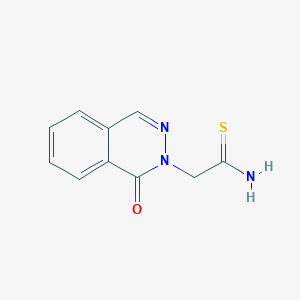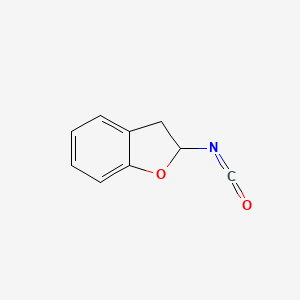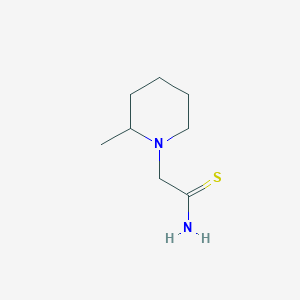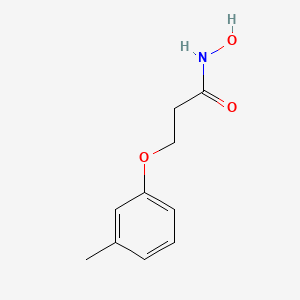
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide (2-ODET) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the phthalazine family, which includes compounds with a variety of biological activities. 2-ODET has been studied for its ability to affect biochemical and physiological processes in a number of different organisms.
科学的研究の応用
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of oxidative stress in cell culture models, as well as to investigate the role of oxidative stress in diseases such as cancer. It has also been used to study the effects of oxidative stress on the immune system, and to investigate the role of oxidative stress in the development of neurodegenerative diseases.
作用機序
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide has been found to act as an antioxidant, meaning that it can protect cells from the damaging effects of oxidative stress. It does this by reacting with reactive oxygen species (ROS) and reducing their levels. This reduces the amount of oxidative damage to cells, which can help to protect them from disease.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to reduce levels of ROS, which can protect cells from oxidative damage. It has also been found to reduce inflammation, which can help to protect cells from damage caused by inflammatory processes. It has also been found to reduce levels of pro-inflammatory cytokines, which can help to reduce the risk of disease.
実験室実験の利点と制限
The use of 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide in laboratory experiments has a number of advantages. It is easy to synthesize, and can be easily purified to a high level of purity. It is also relatively inexpensive, making it a cost-effective tool for research. The main limitation of using this compound in laboratory experiments is that it is not as effective as some other compounds at reducing oxidative stress.
将来の方向性
The potential future directions of research using 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide include further investigation of its antioxidant effects, its potential to reduce inflammation, and its ability to reduce levels of pro-inflammatory cytokines. Further research could also investigate its potential to be used as a therapeutic agent for the treatment of diseases associated with oxidative stress and inflammation. Additionally, further research could investigate the potential of this compound to be used as an adjuvant to enhance the effectiveness of other therapeutic agents. Finally, research could explore the potential of this compound to be used as a tool to study the effects of oxidative stress in different organisms.
合成法
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide can be synthesized using a two-step process. The first step involves the reaction of 1,2-dihydrophthalazine with ethanethioamide in a solvent such as acetonitrile. The second step involves the oxidation of the resulting product with hydrogen peroxide in the presence of a base, such as potassium carbonate. The reaction yields a product with a purity of up to 99%.
特性
IUPAC Name |
2-(1-oxophthalazin-2-yl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-9(15)6-13-10(14)8-4-2-1-3-7(8)5-12-13/h1-5H,6H2,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUQQTYKBFFCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6143783.png)

![[3-(aminomethyl)pentan-3-yl]dimethylamine](/img/structure/B6143800.png)

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)
![3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid](/img/structure/B6143816.png)

![3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6143831.png)


![[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine](/img/structure/B6143848.png)
![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)